REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11]C)=[O:10])[CH3:3]>Cl>[CH3:3][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([OH:11])=[O:10])[CH3:1]
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Name
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|
Quantity
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4.4 g
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Type
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reactant
|
Smiles
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CN(C)CCOC1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture is extracted with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
the aqueous phase is concentrated by evaporation
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Type
|
CUSTOM
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Details
|
recrystallised from acetonitrile/ether
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CCOC1=C(C(=O)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |